molecular formula C12H18N4 B13114792 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine

Cat. No.: B13114792
M. Wt: 218.30 g/mol
InChI Key: FYOOJUGOUOGDKM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a chemical compound designed for research and development applications. This dihydro-1,2,3-triazine derivative, incorporating a pyrrole ring system, is of significant interest in medicinal chemistry, particularly in the field of oncology. Heterocyclic compounds containing both triazine and pyrrole motifs have been extensively studied for their broad-spectrum biological activities . Specifically, pyrrolotriazine derivatives represent a prominent class of fused triazines investigated for their antitumor properties . These compounds are often explored as potential kinase inhibitors, targeting key signaling pathways in cancer cells . The structural features of this compound suggest it may act as a core scaffold for designing novel therapeutic agents. Researchers are investigating similar frameworks for their ability to inhibit enzymes overexpressed in hypoxic tumors, such as carbonic anhydrase isozymes (CAIX and CAXII), which are validated targets for anticancer drug discovery . This product is intended for laboratory research purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

4-(2,4-dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-5H-triazine

InChI

InChI=1S/C12H18N4/c1-5-16-14-9(3)6-11(15-16)12-8(2)7-13-10(12)4/h7,13H,5-6H2,1-4H3

InChI Key

FYOOJUGOUOGDKM-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(CC(=N1)C2=C(NC=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(1,4-Dimethyl-1H-pyrrol-2-yl)-2-ethyl-2,5-dihydro-6-methyl-1,2,3-triazine (CAS: 545369-22-0)

This positional isomer differs in the substitution pattern of the pyrrole ring (1,4-dimethyl vs. 2,4-dimethyl in the target compound). For example, the 2,4-dimethyl configuration may enhance π-stacking interactions due to the proximity of methyl groups to the triazine core, whereas the 1,4-isomer might exhibit reduced planarity .

Pyrrole-Containing Analogues with Alternative Scaffolds

highlights compounds with the 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone moiety but divergent core structures:

  • Compound 14 (pyrido-pyrimidone scaffold) : Exhibits biological activity, suggesting the scaffold synergizes with the pyrrole moiety for target engagement.
  • Compound 19 (unknown scaffold): Inactive despite containing the same pyrrole group, emphasizing the critical role of the core structure.
  • Compound 21 (imidazo-pyridine scaffold) : Retains activity, indicating partial isosteric compatibility with pyrido-pyrimidone.

Triazine Derivatives with Coumarin and Pyrazolone Substituents

describes triazine derivatives fused with coumarin or pyrazolone groups. These compounds demonstrate how bulky substituents (e.g., coumarin) can enhance π-π interactions but may reduce bioavailability. The target compound’s simpler ethyl and methyl substituents likely improve membrane permeability compared to these analogues .

Oxadiazole-Based Prodrugs

discusses bis-oxadiazole prodrugs designed to release amidine moieties. While functionally distinct, these compounds share nitrogen-rich heterocycles with the target molecule. The triazine core in the target compound may similarly act as a hydrogen-bond acceptor, though its reduced oxidation state (dihydro form) could lower metabolic liability compared to oxadiazoles .

Key Research Findings

  • Scaffold Dependency : The 2,4-dimethylpyrrole moiety alone is insufficient for bioactivity; the core structure (e.g., triazine vs. pyrido-pyrimidone) dictates functional outcomes .
  • Steric and Electronic Effects : Positional isomerism in pyrrole substituents (2,4- vs. 1,4-dimethyl) may influence molecular packing and intermolecular interactions .
  • Comparative Solubility : The dihydrotriazine core likely offers improved aqueous solubility over fully aromatic heterocycles (e.g., pyrido-pyrimidone) due to reduced planarity .

Biological Activity

The compound 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

This compound features a pyrrole ring fused with a triazine moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazines have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. They may also inhibit key signaling pathways involved in cell proliferation and survival.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa7.01 ± 0.60Apoptosis induction
Compound BA5498.55 ± 0.35Mitochondrial disruption
Compound CMCF-714.31 ± 0.90Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyrrole and triazine derivatives have demonstrated effectiveness against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DS. aureus15 µg/mL
Compound EE. coli20 µg/mL

Study 1: Antitumor Activity

A study conducted by Xia et al. (2022) synthesized several triazine derivatives and assessed their antitumor activity against human cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation by Fan et al. (2023), the antimicrobial efficacy of a triazine derivative was tested against common pathogens. The results showed that the compound effectively inhibited bacterial growth, suggesting potential therapeutic applications in treating infections.

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